1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
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Overview
Description
1-Oxa-4,8-diazaspiro[45]decan-3-one;hydrobromide is a spiro compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spirocyclic framework
Preparation Methods
The synthesis of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide can be compared with other similar spiro compounds, such as:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atom.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative includes a phenylethyl group, which imparts different chemical and biological properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: The presence of a methyl group and hydrochloride salt form distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOWFAVJKBCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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